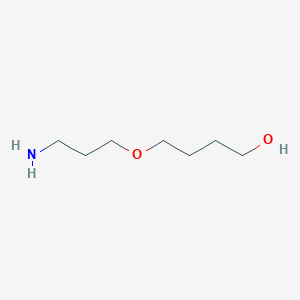

4-(3-Aminopropoxy)-1-butanol

Description

Contextualization of Amino-Alkoxy Alcohol Scaffolds in Organic Synthesis

Molecules that possess both an amine and an alcohol functional group, known as amino alcohols, are of significant interest in organic synthesis. When these two groups are separated by an ether (alkoxy) linkage, it results in an amino-alkoxy alcohol scaffold. This structural motif is particularly valuable in medicinal chemistry and materials science. researchgate.net The presence of a primary amine and a primary alcohol allows for orthogonal chemical modifications, meaning one group can be reacted selectively without affecting the other.

Amino alcohol frameworks are prevalent in a wide array of pharmaceuticals, natural products, and agrochemicals. westlake.edu.cn They are also critical as chiral ligands in asymmetric catalysis, a field focused on creating specific stereoisomers of chiral molecules. westlake.edu.cn The development of efficient synthetic routes to these scaffolds, such as chromium-catalyzed asymmetric cross-coupling reactions, is an active area of research aimed at providing modular access to these high-value compounds from readily available starting materials. westlake.edu.cn

Significance of 4-(3-Aminopropoxy)-1-butanol in Contemporary Chemical Science

This compound is a prime example of an amino-alkoxy alcohol scaffold. It is a bifunctional organic compound featuring a primary amine and a primary hydroxyl group connected by a flexible propoxy-butoxy ether linkage. smolecule.com This unique structure, combining hydrophilic end groups with a more hydrophobic aliphatic chain, makes it a versatile intermediate for a variety of chemical applications. smolecule.com

Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 25277-19-4 |

| Molecular Formula | C7H17NO2 |

| Molecular Weight | 147.22 g/mol chemblink.com |

| Boiling Point | 253.7°C at 760 mmHg |

| Density | 0.970 g/cm³ |

| Refractive Index | 1.4587 (at 20°C) canbipharm.com |

This table is generated based on data from multiple sources. chemblink.comcanbipharm.com

The synthesis of this compound can be achieved through traditional nucleophilic substitution methods. A common approach involves the reaction of a butanol derivative with a suitable leaving group, such as 4-bromo-1-acetoxyl butane (B89635), with 3-aminopropanol under alkaline conditions. smolecule.com

In terms of research applications, this compound serves as a key monomer in the synthesis of advanced polymers. Notably, it is used as a side-chain monomer ("S4") in the creation of poly(β-amino ester)s (PBAEs). nih.govpubcompare.ai These biodegradable polymers are highly investigated for their potential in gene delivery, where they can condense DNA into nanoparticles and facilitate its entry into cells. nih.gov The ability to tailor the polymer's properties by selecting different monomers like this compound is crucial for optimizing performance in such biomedical applications. nih.gov

Overview of Academic Research Trajectories for Multifunctional Building Blocks

The study and application of multifunctional building blocks like this compound are central to several modern research trajectories. A major focus is the development of novel, efficient, and sustainable catalytic methods to synthesize and modify these complex molecules. academie-sciences.fr This includes the use of hybrid catalysis, combining different catalytic systems in one pot to perform multiple reaction steps sequentially, and photoredox catalysis, which uses light to enable new chemical transformations. nih.govacs.org

A significant area of advancement is in the field of DNA-Encoded Library (DEL) technology. nih.gov DELs allow for the rapid synthesis and screening of massive libraries of compounds to discover new drug leads. nih.gov Multifunctional building blocks are essential for this technology, as they provide branching points for creating diverse molecular structures. Research has shown that amino acid-based building blocks can be incorporated into these libraries without the need for protecting groups, streamlining the synthesis process. nih.gov

Furthermore, diversity-oriented synthesis leverages scaffolds, including amino alcohols, to systematically create libraries of structurally complex and diverse small molecules. This approach is crucial for exploring new areas of chemical space and identifying compounds with novel biological activities. The continuous development of multifunctional materials is therefore vital for advancing fields ranging from drug delivery and tissue engineering to materials science. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

25277-19-4 |

|---|---|

Molecular Formula |

C7H17NO2 |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

4-(3-aminopropoxy)butan-1-ol |

InChI |

InChI=1S/C7H17NO2/c8-4-3-7-10-6-2-1-5-9/h9H,1-8H2 |

InChI Key |

PJLOHVAAPSXEQI-UHFFFAOYSA-N |

Canonical SMILES |

C(CCOCCCN)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Aminopropoxy 1 Butanol and Its Analogues

De Novo Synthesis Approaches

De novo synthesis refers to the construction of complex molecules from simpler, readily available starting materials. For 4-(3-aminopropoxy)-1-butanol, these approaches focus on the sequential or convergent formation of the ether linkage and the terminal amino group.

Etherification and Amination Pathways

The formation of the ether bond is a cornerstone of synthesizing this compound. The Williamson ether synthesis is a classic and widely used method for this purpose. wikipedia.orgbyjus.com This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. wikipedia.orgmasterorganicchemistry.com For the target molecule, one viable route involves the reaction of 3-aminopropanol with a 1,4-butanediol (B3395766) derivative where one hydroxyl group is converted into a good leaving group, such as a halide or sulfonate ester. byjus.com

A typical pathway involves reacting 3-aminopropanol with a 4-halobutyl alcohol derivative. To prevent unwanted side reactions, protection of the amino or hydroxyl groups may be necessary. For instance, 4-bromo-1-acetoxy butane (B89635) can be reacted with 3-aminopropanol under alkaline conditions. The acetyl group protects the butanol's hydroxyl function and can be removed in a subsequent hydrolysis step to yield the final product. Key parameters for such nucleophilic substitution reactions include the use of alkali catalysts like sodium carbonate to enhance the nucleophilicity of the amine and reaction temperatures between 60-80°C. smolecule.com

Another approach is the direct catalytic amination of diols. Research has shown that C4-C6 diols can be selectively monoaminated using specific catalysts. acs.org For example, a CuNiAlOₓ catalyst has been developed for the reaction of 1,4-butanediol with an amine, offering an environmentally friendly method for synthesizing monoaminated alcohols. acs.orgfigshare.com This avoids the common thermodynamic favorability of cyclization into N-heterocyclic compounds like pyrrolidine. acs.orgfigshare.com

| Method | Reactants | Catalyst/Conditions | Key Features |

| Williamson Ether Synthesis | 3-Aminopropanol + 4-Bromo-1-acetoxy butane | Alkali catalyst (e.g., Na₂CO₃), 60-80°C | Classic S |

| Direct Catalytic Amination | 1,4-Butanediol + Amine source | CuNiAlOₓ catalyst, 180°C | Selective monoamination, avoids cyclization byproducts. acs.org |

| Mechanochemical Synthesis | 1,4-Butanediol derivative + 3-Aminopropanol | Ball milling (solvent-free) | High yields, reduced solvent waste. |

Reductive Amination Methodologies for Amine Incorporation

Reductive amination is a powerful and versatile method for forming C-N bonds and is a key strategy for synthesizing amines from carbonyl compounds. rsc.org The process involves the reaction of an aldehyde or ketone with an amine (or ammonia) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method avoids the issue of multiple alkylations that can occur with direct alkylation of amines.

To synthesize an analogue like 4-amino-1-butanol (B41920), a precursor such as 4-hydroxybutyraldehyde (B1207772) can undergo reductive amination. google.com A patent describes the catalytic isomerization of but-2-ene-1,4-diol to generate 4-hydroxybutyraldehyde, which is then converted to 4-amino-1-butanol via aminative catalytic hydrogenation. google.com

A variety of reducing agents can be employed, each with specific advantages.

Sodium borohydride (B1222165) (NaBH₄) : A common, mild reducing agent.

Sodium cyanoborohydride (NaBH₃CN) : Selectively reduces imines in the presence of aldehydes.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and less toxic alternative to NaBH₃CN.

Iridium complexes with formic acid as a hydrogen donor have also been used to catalyze the reductive amination of diketones to produce β- and γ-amino alcohols. rsc.org This highlights the potential for catalytic systems to achieve high efficiency and selectivity under mild conditions.

| Reducing Agent | Precursor Type | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Aldehyde/Ketone + Amine | Common, inexpensive, can also reduce the starting carbonyl. |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehyde/Ketone + Amine | Highly selective for the iminium ion over the carbonyl group. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehyde/Ketone + Amine | Mild, non-toxic, effective for a wide range of substrates. |

| H₂/Metal Catalyst (e.g., Ir, Ru) | Aldehyde/Ketone + Ammonia (B1221849) | Catalytic hydrogenation, suitable for industrial scale-up. google.com |

Chemo- and Regioselective Functionalization Techniques

The presence of two different nucleophilic functional groups (amine and hydroxyl) in aminopropoxybutanol precursors presents a challenge and an opportunity for selective functionalization. Catalyst-controlled reversal of innate reactivity is a key goal in modern synthesis. acs.org

Research has demonstrated catalyst systems that can direct a reaction to the less reactive hydroxyl group in the presence of a more reactive amino group. acs.orgnih.gov For example, a catalytic system was developed for the conjugate addition of amino alcohols to α,β-unsaturated sulfonyl compounds, where the hydroxyl group adds selectively. acs.orgacs.org This type of chemo- and regioselective reaction, where a free amino group can act as a directing group to activate a specific hydroxyl group in an amino diol, is a powerful tool for constructing complex molecules without the need for extensive protecting group manipulations. acs.orgacs.org

Dual catalytic strategies are also emerging for the amino-functionalization of olefins. One such method combines an iridium photocatalyst with a copper catalyst to achieve regioselective amination and cross-coupling of various nucleophiles onto allyl alcohols, providing access to β-amino alcohols. nih.gov These advanced techniques offer precise control over molecular architecture, enabling the synthesis of complex analogues based on the aminopropoxybutanol scaffold.

Biosynthetic and Biocatalytic Routes to Aminopropoxybutanol Structures

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity, mild reaction conditions, and improved sustainability compared to traditional chemical methods. researchgate.net

Enzyme-Mediated Transformations for Chiral and Achiral Synthesis

Enzymes are highly effective catalysts for producing chiral compounds, which are crucial in the pharmaceutical industry. Chiral amino alcohols are valuable synthons, and several enzyme classes are employed for their synthesis. nih.govacs.org

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. ω-Transaminases are particularly useful for synthesizing chiral amines from prochiral ketones. nih.gov By selecting the appropriate (R)- or (S)-selective transaminase, specific stereoisomers of amino alcohols can be produced with high enantiomeric excess.

Amine Dehydrogenases (AmDHs): Engineered AmDHs can catalyze the direct asymmetric reductive amination of ketones using ammonia as the amino donor. nih.govfrontiersin.orgacs.org Studies have shown the successful synthesis of chiral vicinal amino alcohols from α-hydroxy ketones using engineered AmDHs derived from leucine (B10760876) amino acid dehydrogenase. acs.org This one-step synthesis is highly efficient and stereoselective. nih.govfrontiersin.org

Enzymatic Cascades: Multiple enzymes can be combined in a one-pot cascade reaction to build complex molecules from simple starting materials. For example, a transketolase and a transaminase have been coupled to synthesize (2S,3R)‐2‐amino‐1,3,4‐butanetriol. nih.gov Another cascade combines a dioxygenase and a decarboxylase to produce chiral amino alcohols from L-lysine. jove.com A one-pot, two-step process using a benzaldehyde (B42025) lyase and an imine reductase (IRED) has also been developed to produce N-substituted 1,2-amino alcohols from simple aldehydes. nih.gov

| Enzyme Class | Reaction Type | Substrates | Key Advantage |

| ω-Transaminase (ω-TA) | Asymmetric amination | Prochiral ketone + Amine donor | High stereoselectivity for producing chiral amines. nih.gov |

| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination | α-Hydroxy ketone + Ammonia | Direct, one-step synthesis with high enantiomeric excess. nih.govacs.org |

| Lyase / IRED Cascade | Hydroxymethylation & Reductive amination | Aldehyde + Amine | One-pot synthesis from simple precursors. nih.gov |

| Dioxygenase / Decarboxylase Cascade | C-H oxidation & Decarboxylation | L-lysine | Synthesis from natural amino acids. jove.com |

Metabolically Engineered Systems for Sustainable Production

Metabolic engineering involves redesigning the genetic and regulatory networks within microbial cells to optimize the production of a target chemical from simple carbon sources like glucose. nih.govasm.org This approach aims to create microbial "cell factories" for sustainable and large-scale chemical manufacturing.

While the direct microbial production of this compound has not been extensively reported, the synthesis of its precursors and analogues demonstrates the feasibility of this strategy. For example, researchers have successfully engineered Corynebacterium glutamicum to produce the analogue 4-amino-1-butanol (4AB) from glucose. nih.gov This was achieved by introducing a new pathway using a putrescine aminotransferase and an aldehyde dehydrogenase from Escherichia coli. Through further optimization, including fine-tuning gene expression and eliminating competing pathways, a production titer of 24.7 g/L of 4AB was achieved in fed-batch culture. nih.gov

Similarly, metabolic engineering has been used to produce various other alcohols and amines in microorganisms:

Higher Alcohols: E. coli has been engineered to produce a range of C5 to C8 alcohols by extending the branched-chain amino acid pathways. asm.orgpnas.org

Aromatic Amines: A de novo pathway for synthesizing para-amino-phenylethanol (PAPE) has been established in E. coli by combining a synthetic para-amino-L-phenylalanine pathway with the Ehrlich pathway. frontiersin.org

These examples showcase the power of metabolic engineering to construct artificial pathways for producing non-natural chemicals. A similar strategy could be envisioned for this compound, potentially by engineering a host organism to produce the precursors 1,4-butanediol and 3-aminopropanol, followed by an enzymatic coupling step.

Derivatization Strategies and Functional Group Interconversions

Derivatization and functional group interconversion (FGI) are cornerstone strategies in modern organic synthesis for modifying molecules like this compound. lkouniv.ac.in Derivatization involves chemically modifying a compound to produce a new substance with different properties, often to enhance reactivity or prepare it for subsequent reactions. researchgate.net FGI is the process of converting one functional group into another, a common tactic used when direct disconnection of a target functional group does not correspond to a viable reaction. lkouniv.ac.in For a bifunctional molecule such as this compound, these strategies are crucial for creating a diverse library of analogues. The presence of both an amine and an alcohol allows for transformations such as the oxidation of the alcohol to an aldehyde or carboxylic acid, the conversion of the amine to an amide, or the substitution of either group after activation. smolecule.comsolubilityofthings.com

To achieve regioselective modification, one of the two functional groups in this compound is typically "protected" with a temporary blocking group. This protecting group renders the functional group inert to a specific set of reaction conditions, allowing chemical transformations to be directed exclusively to the unprotected site. After the desired modification, the protecting group is removed to regenerate the original functionality.

The selection of a suitable protecting group is critical and depends on the stability of the group under the planned reaction conditions and the ease of its removal. For the primary amine, the tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability in a variety of non-acidic conditions and its straightforward removal with acid. For instance, the synthesis of related complex amino alcohols has utilized Boc protection for a secondary amino group, demonstrating its utility in multi-step synthetic pathways. scispace.com For the primary alcohol, silyl (B83357) ethers, such as those derived from triisopropylsilyl (TIPS) chloride, are common choices. mdpi.com

Below is a table summarizing common protecting groups for the amine and alcohol functionalities relevant to the synthesis of this compound derivatives.

| Functional Group to Protect | Protecting Group | Reagent for Protection | Typical Cleavage Conditions |

| **Amine (-NH₂) ** | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) or HCl in an organic solvent |

| Benzyl (Bn) | Benzyl bromide (BnBr) | Catalytic hydrogenation (e.g., H₂, Pd/C) | |

| Carboxybenzyl (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation or HBr in acetic acid | |

| Alcohol (-OH) | Triisopropylsilyl (TIPS) | TIPS chloride (TIPSCl) with a base (e.g., imidazole) | Fluoride sources (e.g., TBAF) or acid |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS chloride (TBDMSCl) with a base (e.g., imidazole) | Fluoride sources (e.g., TBAF) or acid | |

| Tetrahydropyranyl (THP) | Dihydropyran (DHP) with an acid catalyst (e.g., PTSA) | Aqueous acid (e.g., HCl, PTSA) |

By employing these protected intermediates, chemists can selectively perform reactions such as alkylation, acylation, or oxidation on the free functional group, significantly expanding the range of accessible derivatives.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. nih.gov Developing chemoselective reactions for molecules like this compound is a key goal, as it can obviate the need for protection-deprotection steps, leading to more efficient and atom-economical syntheses. nih.gov The challenge lies in exploiting the subtle differences in reactivity between the primary amine and the primary alcohol.

Recent research has yielded several powerful methods for the chemoselective modification of amino alcohols:

Selective O-Arylation : While amines are generally more nucleophilic than alcohols, selective O-arylation of amino alcohols can be achieved. Buchwald and coworkers developed a copper-catalyzed method that, by carefully selecting the ligand, solvent, and temperature, favors the arylation of the hydroxyl group over the amine group with greater than 15:1 selectivity. nih.gov This allows for the synthesis of O-aryl ethers while leaving the amine functionality intact for subsequent modification.

Selective N-Arylation : Conversely, palladium catalysts have been used to achieve the selective N-arylation of aminophenols, demonstrating that the choice of metal catalyst can be a powerful tool to direct reactivity toward either the nitrogen or the oxygen atom. nih.gov

Selective Oxidation of the Alcohol : The oxidation of the alcohol in this compound to an aldehyde or carboxylic acid in the presence of the easily oxidizable amine group is a significant challenge. d-nb.info An efficient and mild method utilizes a catalytic system of copper(I) iodide, 4-dimethylaminopyridine (B28879) (DMAP), and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) under an oxygen atmosphere. d-nb.info This system has been shown to oxidize a wide range of alcohols to their corresponding carbonyl compounds in excellent yields, while sensitive groups like amines remain unaffected. d-nb.info

Activation of the Alcohol for Substitution : The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. ub.edu This transformation does not affect the C-O bond and allows for subsequent nucleophilic substitution. For example, the resulting sulfonate ester can be reacted with sodium azide (B81097) to introduce an azide group, which can then be reduced to a primary amine, effectively converting the original alcohol into an amine. ub.edu

The following table details examples of chemoselective reactions applicable to this compound.

| Reaction Type | Modified Group | Reagents/Catalyst System | Product Functional Group |

| O-Arylation nih.gov | Alcohol (-OH) | Aryl halide, Cu(I) catalyst, specific ligand | Aryl ether (-OAr) |

| N-Arylation nih.gov | Amine (-NH₂) | Aryl halide, Palladium catalyst | Aryl amine (-NHAr) |

| Oxidation d-nb.info | Alcohol (-OH) | CuI / DMAP / TEMPO, O₂ | Aldehyde (-CHO) |

| Sulfonylation ub.edu | Alcohol (-OH) | Tosyl chloride (TsCl) or Mesyl chloride (MsCl), base | Tosylate (-OTs) or Mesylate (-OMs) |

These advanced synthetic strategies provide a robust toolbox for the precise chemical modification of this compound, enabling the creation of tailored derivatives for various research applications.

Advanced Spectroscopic and Chromatographic Characterization of 4 3 Aminopropoxy 1 Butanol

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For 4-(3-Aminopropoxy)-1-butanol, HRMS provides an exact mass measurement, which is then used to deduce its molecular formula.

Detailed Research Findings: The molecular formula of this compound is established as C₇H₁₇NO₂. nih.gov The calculated exact mass based on this formula is 147.125928785 Da. nih.gov HRMS analysis of a sample would be expected to yield a measured mass that is in close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₇NO₂ |

| Calculated Exact Mass (Da) | 147.125928785 nih.gov |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed atomic structure of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be determined, while 2D-NMR techniques provide information about the connectivity between these atoms.

Detailed Research Findings:

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a complete picture of the proton framework. For instance, protons adjacent to the oxygen and nitrogen atoms are expected to show characteristic downfield shifts. docbrown.infodocbrown.info The rapid exchange of the hydroxyl (-OH) and amine (-NH₂) protons can sometimes lead to broad singlets, a phenomenon that can be confirmed by D₂O exchange experiments. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. ksu.edu.sa For this compound, seven distinct carbon signals would be expected, with their chemical shifts indicating the type of carbon (e.g., attached to an oxygen or nitrogen). nih.govchemicalbook.com

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons, while an HSQC spectrum would reveal direct correlations between protons and the carbons they are attached to, definitively confirming the structure of this compound.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position (see structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~3.6 (t) | ~62 |

| 2 | ~1.6 (m) | ~30 |

| 3 | ~1.5 (m) | ~33 |

| 4 | ~3.4 (t) | ~70 |

| 5 | ~1.8 (quintet) | ~32 |

| 6 | ~3.5 (t) | ~68 |

| 7 | ~2.8 (t) | ~40 |

| -OH | variable (broad s) | - |

| -NH₂ | variable (broad s) | - |

(Note: Predicted values are estimates and can vary based on solvent and experimental conditions. t = triplet, m = multiplet, quintet, s = singlet)

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. up.ac.za

Detailed Research Findings: The IR and Raman spectra of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl group's O-H stretching vibration, often broadened due to hydrogen bonding.

N-H Stretch: The primary amine group (-NH₂) typically shows two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. up.ac.za

C-H Stretch: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ range.

C-O Stretch: The C-O stretching vibration of the alcohol and ether functionalities would appear in the fingerprint region, typically between 1050-1260 cm⁻¹.

N-H Bend: The N-H bending (scissoring) vibration of the primary amine is expected around 1590-1650 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the more polarizable bonds. faccts.deresearchgate.net

Table 3: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | O-H Stretch | 3200-3600 (broad) |

| -NH₂ | N-H Stretch (asymmetric & symmetric) | 3300-3500 |

| -CH₂- | C-H Stretch | 2850-3000 |

| -NH₂ | N-H Bend | 1590-1650 |

| C-O | C-O Stretch | 1050-1260 |

Advanced Chromatographic Separations for Purity and Oligomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for detecting the presence of any related impurities or oligomers that may have formed during synthesis or storage.

HPLC is a high-resolution separation technique used to determine the purity of a compound. vscht.cz A suitable reversed-phase HPLC method would be developed to separate this compound from any non-polar and polar impurities. chromatographyonline.comlawdata.com.twscharlab.com

Detailed Research Findings: A typical HPLC analysis would involve injecting the sample onto a C18 column and eluting with a gradient of a buffered aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol. google.com The purity of the main peak corresponding to this compound would be determined by integrating the peak area and expressing it as a percentage of the total area of all peaks in the chromatogram. The high sensitivity of HPLC allows for the detection of trace impurities.

GPC is a size-exclusion chromatography technique used to separate molecules based on their size in solution. It is particularly useful for analyzing polymers and oligomers. researchgate.net

Detailed Research Findings: In the context of this compound, GPC can be used to detect the presence of any higher molecular weight species, such as dimers or trimers, that could form through intermolecular reactions. nih.govpubcompare.ai The GPC chromatogram would show a primary peak for the monomeric this compound, with any oligomers eluting earlier due to their larger size. This analysis is crucial for ensuring the quality and consistency of the material, especially in applications where oligomer content can affect performance, such as in polymerization reactions.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. This data is used to empirically verify the molecular formula determined by mass spectrometry.

Detailed Research Findings: The theoretical elemental composition of this compound (C₇H₁₇NO₂) is calculated as follows:

Carbon (C): 57.11%

Hydrogen (H): 11.64%

Nitrogen (N): 9.51%

Oxygen (O): 21.73% (typically determined by difference)

Experimental results from elemental analysis of a pure sample of this compound should align closely with these theoretical values, generally within a ±0.4% tolerance, thereby providing stoichiometric verification of the compound's composition. mdpi.com

Table 4: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 57.11 |

| Hydrogen | H | 11.64 |

| Nitrogen | N | 9.51 |

| Oxygen | O | 21.73 |

Hyphenated Analytical Techniques for Comprehensive Chemical Characterization

The comprehensive chemical characterization of this compound, a bifunctional molecule containing both a primary amine and a primary alcohol, necessitates the use of powerful analytical methods that combine separation and detection techniques. Hyphenated techniques, which couple a separation method like gas chromatography (GC) or liquid chromatography (LC) with a detection method such as mass spectrometry (MS), are indispensable for the unambiguous identification and quantification of this compound and its potential impurities. researchgate.netnih.gov These integrated approaches provide a wealth of structural information and allow for the analysis of complex matrices.

Due to its polarity and the presence of active hydrogen atoms on the amine and alcohol groups, this compound presents specific analytical challenges. Direct analysis by gas chromatography can be problematic, often leading to poor peak shape and thermal degradation. researchgate.netresearchgate.net Therefore, derivatization is a common strategy to increase volatility and improve chromatographic performance. nih.gov Liquid chromatography, particularly when coupled with mass spectrometry, offers a direct route for analysis, though mobile phase composition must be carefully optimized to achieve good retention and ionization. oup.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. researchgate.net For a polar, bifunctional compound like this compound, derivatization is typically a prerequisite for successful GC-MS analysis. The derivatization process masks the polar functional groups, thereby increasing the compound's volatility and thermal stability.

Derivatization: A common approach is silylation, where active hydrogens on the amine and alcohol groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov This reaction is typically carried out using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS). The resulting bis-TMS derivative of this compound is significantly more volatile and yields sharper chromatographic peaks.

Expected GC-MS Findings: The electron ionization (EI) mass spectrum of the derivatized this compound would be expected to show characteristic fragmentation patterns. The molecular ion peak ([M]•+) would be observed, and key fragment ions would arise from alpha-cleavage adjacent to the oxygen and nitrogen atoms, as well as from the loss of the silyl (B83357) groups.

Below is a table representing plausible GC-MS data for the bis-TMS derivative of this compound.

| Parameter | Expected Value/Observation |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Expected Retention Time | 15-20 minutes |

| MS Ion Source Temp | 230 °C |

| Ionization Energy | 70 eV |

| Molecular Ion (M•+) | m/z 291 (for bis-TMS derivative) |

| Key Fragment Ions (m/z) | 276 ([M-CH₃]⁺), 202 ([M-C₄H₈OTMS]⁺), 174 ([M-C₇H₁₅O]⁺), 147, 103, 73 ([Si(CH₃)₃]⁺) |

This data is representative and based on the analysis of similar derivatized bifunctional compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of polar and non-volatile compounds without the need for derivatization. nih.gov For this compound, reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) can be employed.

Chromatographic Conditions: In a reversed-phase setup, an ion-pairing agent like heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA) may be added to the mobile phase to improve the retention and peak shape of the basic amine. oup.com Alternatively, HILIC provides good retention for highly polar compounds using a polar stationary phase and a mobile phase with a high organic solvent content. nih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, typically operated in positive ion mode to protonate the basic amine group, forming the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) can then be used to fragment this precursor ion, generating a characteristic fragmentation pattern that confirms the compound's identity.

The following table outlines a potential LC-MS/MS method for the characterization of this compound.

| Parameter | Expected Value/Observation |

| LC Column | C18 reversed-phase, 100 mm x 2.1 mm ID, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Expected Retention Time | 3-5 minutes |

| Ionization Mode | ESI Positive |

| Precursor Ion ([M+H]⁺) | m/z 148.1 |

| Key Product Ions (m/z) | 130.1 ([M+H-H₂O]⁺), 112.1 ([M+H-2H₂O]⁺), 88.1, 74.1, 56.1 |

This data is representative and based on the analysis of similar amino alcohols and predicted fragmentation patterns.

The combination of retention time from the chromatographic separation and the specific precursor-to-product ion transitions in the mass spectrometer provides a very high degree of confidence in the identification and quantification of this compound. These hyphenated techniques are crucial for quality control, enabling the detection and identification of potential impurities from the synthesis process or degradation products. innovareacademics.in

Role of 4 3 Aminopropoxy 1 Butanol As a Versatile Chemical Building Block

Precursor in Polymer Science and Materials Engineering

A comprehensive review of scientific literature and patent databases does not yield specific examples of 4-(3-Aminopropoxy)-1-butanol being used as a monomer for the synthesis of Poly(β-amino esters) (PBAEs), a topic of significant research for the structurally similar compound, 4-amino-1-butanol (B41920). The following sections are therefore based on the theoretical reactivity of its functional groups in polymer chemistry.

Synthesis of Poly(β-amino esters) (PBAEs) and Related Polycations

The synthesis of PBAEs typically involves the Michael addition of a primary or secondary amine to a diacrylate monomer.

Theoretically, the primary amine of this compound could react with a diacrylate monomer, such as 1,4-butanediol (B3395766) diacrylate, incorporating the molecule into a polymer backbone. This reaction would create a poly(β-amino ester). The presence of the pendant hydroxyl group and the internal ether linkage would impart specific properties to the resulting polymer, such as increased hydrophilicity and potential sites for further modification or hydrogen bonding.

In polymer synthesis, molecules like this compound can also be used as end-capping agents. For instance, an acrylate-terminated polymer could be reacted with the primary amine of this compound to terminate the polymerization, adding a hydroxyl-functionalized tail to the polymer chains. This strategy is often employed to control molecular weight and to introduce specific functionality at the polymer chain ends.

Fabrication of Functional Materials: Films, Coatings, and Nanostructures

Polymers containing hydroxyl and amine groups are valuable in the fabrication of functional materials. The incorporation of this compound into a polymer would be expected to enhance its utility in forming materials such as:

Hydrophilic Coatings: The hydroxyl and ether functionalities would increase the polymer's affinity for water, making it a candidate for creating hydrophilic or water-wettable surfaces.

Cross-linkable Films: The pendant hydroxyl groups could serve as reactive sites for post-fabrication cross-linking, allowing for the creation of robust films and hydrogels.

Nanostructures: In the context of self-assembling polymers, the hydrophilic and hydrogen-bonding capabilities introduced by this monomer could influence the formation of micelles or nanoparticles in aqueous environments.

Modulation of Polymer Architecture and Supramolecular Interactions

The specific structure of this compound—with its C4 alcohol, ether linkage, and C3 amine—offers a distinct spacing and flexibility compared to simpler amino alcohols. Incorporating it as a side-chain or monomer would directly influence the polymer's architecture by affecting chain spacing and conformation. The ether oxygen and terminal hydroxyl group can act as hydrogen bond acceptors and donors, respectively. These non-covalent, supramolecular interactions are critical in determining the polymer's physical properties, such as its solubility, thermal behavior, and ability to interact with biological systems or other materials.

Intermediate in Complex Organic Synthesis

Outside of polymer science, the dual functionality of this compound makes it a useful intermediate in multi-step organic synthesis. Its chemical reactivity allows it to serve as a versatile starting material or building block. The primary amine can undergo a wide range of reactions, including amidation, alkylation, and reductive amination. Simultaneously, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups like esters and ethers. This bifunctionality allows for the sequential or selective modification at either end of the molecule, enabling the construction of more complex chemical structures, potentially for applications in pharmaceuticals or specialty chemicals.

Construction of Nitrogen-Containing Heterocycles, including Cyclic Amines

While direct literature citing the use of this compound for the synthesis of specific nitrogen-containing heterocycles is limited, the application of structurally similar compounds, such as 4-Amino-1-butanol, is well-documented in the formation of cyclic amines. sigmaaldrich.com The presence of both a primary amine and a hydroxyl group in this compound provides the necessary functionalities for intramolecular cyclization reactions, a common strategy for building heterocyclic rings. For instance, the terminal amine and alcohol could potentially undergo a cyclization/condensation reaction to form a large-ring heterocyclic ether amine. Such reactions are pivotal in generating the core structures of many biologically active compounds. openmedicinalchemistryjournal.com

The general strategy for forming such heterocycles often involves the activation of the hydroxyl group followed by nucleophilic attack by the amine, or vice versa. The reaction pathway can be tailored to produce rings of various sizes, depending on the reaction conditions and reagents employed.

Total Synthesis of Natural Products and Bioactive Molecules

There are no specific examples in the reviewed literature detailing the use of this compound in the total synthesis of natural products. However, its structural analog, 4-Amino-1-butanol, has been successfully employed as a key building block in the total synthesis of several complex Lycopodium alkaloids, including (+)-fawcettimine, (+)-fawcettidine, and (−)-lycojapodine A. sigmaaldrich.com This precedent highlights the potential utility of amino alcohol scaffolds in the intricate, multi-step sequences required for natural product synthesis. The dual functionality of these molecules allows for the sequential or orthogonal introduction of other parts of the molecular target.

Scaffold for Pharmaceutical Lead Compound Generation

This compound serves as a valuable scaffold for the generation of pharmaceutical lead compounds, primarily due to its bifunctionality which allows for the straightforward introduction of molecular diversity. smolecule.com It is a building block in the development of novel molecules, particularly those targeting neurological disorders. smolecule.com

A significant application of this compound is in the synthesis of poly(β-amino esters) (PBAEs), which are biodegradable polymers used for gene delivery. nih.govresearchgate.netacs.org In this context, this compound (or its close precursor 4-amino-1-butanol) is reacted with diacrylate monomers to form the polymer backbone. nih.govresearchgate.net The resulting polymers can condense DNA into nanoparticles and have shown high transfection efficiency and low toxicity, making them promising for applications in gene therapy, including for diseases like cancer. nih.govresearchgate.netacs.org The properties of the final polymer can be fine-tuned by modifying the structure of the amino alcohol, demonstrating its role as a foundational scaffold.

Table 1: Research Findings on this compound in Polymer Synthesis for Gene Delivery

| Polymer System | Application | Key Finding | Reference(s) |

|---|---|---|---|

| Poly(1,4-butanediol diacrylate-co-4-amino-1-butanol) end-capped with 1-(3-aminopropyl)-4-methylpiperazine (B1293942) | Gene delivery from a surface | The polymer is a promising material for constructing polyelectrolyte multilayers for sustained DNA release and gene transfer. | nih.govresearchgate.net |

Catalytic Applications and Ligand Design

The functional groups within this compound—the amine, the hydroxyl group, and the ether oxygen—offer multiple points for interaction, making it a candidate for applications in catalysis and ligand design.

Chelation and Coordination Chemistry with Metal Centers

Amino alcohols are well-known for their ability to act as chelating ligands for a variety of metal ions. scbt.comcdnsciencepub.com The term chelation refers to the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. mdpi.commdpi.com this compound possesses a primary amine (a Lewis base) and a primary alcohol, whose alkoxide form can also be a strong donor. These two groups can coordinate to a metal center to form a stable chelate ring. cdnsciencepub.com

The stability of the resulting metal complex is influenced by the size of the chelate ring formed. In the case of this compound, coordination via the nitrogen of the amino group and the oxygen of the hydroxyl group would lead to the formation of a large and likely flexible chelate ring. The ether oxygen could also potentially participate in coordination, making it a tridentate ligand. The ability to form stable complexes with transition metals is a key feature in the design of new catalysts and materials. scbt.comcdnsciencepub.com

Development of Organocatalysts and Chiral Auxiliaries

Bifunctional organocatalysts, which possess both a Brønsted acidic site and a Brønsted basic site, are powerful tools in asymmetric synthesis. researchgate.netarkat-usa.org Amino alcohols are a prominent class of such catalysts, where the hydroxyl group acts as a hydrogen-bond donor (Brønsted acid) to activate an electrophile, and the amino group acts as a Brønsted base to activate a nucleophile. researchgate.net

This compound fits this structural motif. Although specific studies employing it as an organocatalyst are not prominent, its structure suggests potential for this application. If synthesized in an enantiomerically pure form, it could be used as a chiral organocatalyst to induce stereoselectivity in reactions like aldol (B89426) condensations, Michael additions, and Diels-Alder reactions. researchgate.net

Furthermore, chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction are known as chiral auxiliaries. sigmaaldrich.com Chiral amino alcohols are frequently used for this purpose. chemimpex.com A chiral version of this compound could potentially be used as a chiral auxiliary, where it would be attached to a substrate, control a stereoselective transformation, and then be cleaved and recovered.

Table 2: Potential Catalytic Roles of this compound

| Catalytic Role | Mechanism of Action | Relevant Functional Groups | Potential Applications |

|---|---|---|---|

| Bifunctional Organocatalyst | Simultaneous activation of electrophile (via H-bonding) and nucleophile (via base catalysis). researchgate.net | Amino group (Brønsted base), Hydroxyl group (Brønsted acid) | Asymmetric aldol reactions, Michael additions, Diels-Alder reactions. researchgate.net |

| Chiral Auxiliary | Temporary attachment to a substrate to induce facial selectivity in a reaction. sigmaaldrich.com | Amino or Hydroxyl group for attachment | Asymmetric alkylations, reductions, and cycloadditions. |

| Chelating Ligand | Formation of a stable complex with a metal center to create a metallo-catalyst. cdnsciencepub.com | Amino group, Hydroxyl group, Ether oxygen | Transition metal-catalyzed reactions (e.g., hydrogenations, cross-couplings). |

Polymer Chemistry and Biomaterials Applications Derived from 4 3 Aminopropoxy 1 Butanol Analogues

Engineering of Biodegradable Polymeric Systems

The integration of amino alcohol monomers, structural analogues to 4-(3-aminopropoxy)-1-butanol, into polymer backbones is a key strategy for designing biodegradable materials. Poly(β-amino ester)s (PBAEs), synthesized through the Michael addition of amine-containing monomers and diacrylates, are a prominent class of such polymers. researchgate.netacs.org Their biodegradability stems from the hydrolytically cleavable ester linkages in their backbone, which break down under physiological conditions into smaller, biocompatible molecules. nih.govgoogle.com

The degradation rate and byproducts can be tuned by carefully selecting the monomers. For instance, PBAEs synthesized from monomers like 4-amino-1-butanol (B41920) and various diacrylates degrade over hours to days. google.comnih.gov This degradation is often pH-sensitive, accelerating in the slightly acidic environments characteristic of endosomes or tumor microenvironments. nih.gov This property is not only crucial for the eventual clearance of the polymer from the body but is also leveraged for the controlled release of therapeutic cargo. rsc.orgrsc.org

Research has also explored the synthesis of other biodegradable polymers, such as poly(ester amide)s, which can be derived from amino acids and diols. mdpi.comresearchgate.net These materials also exhibit susceptibility to both hydrolytic and enzymatic degradation, offering another pathway for creating environmentally and biologically compatible polymeric systems. researchgate.net The choice of monomers, including the stereoisomeric composition of amino acid residues, can significantly impact the degradation rate. researchgate.net

Advanced Delivery Systems for Macromolecules (e.g., DNA, siRNA)

Analogues of this compound are instrumental in developing polymeric vectors for the delivery of macromolecules like plasmid DNA (pDNA) and small interfering RNA (siRNA). google.com The primary and tertiary amines within polymers like poly(β-amino ester)s (PBAEs) are protonated at physiological or acidic pH, leading to a cationic charge. nih.govresearchgate.net This positive charge enables the electrostatic condensation of negatively charged nucleic acids into nanoparticles, typically ranging from 80 to 200 nm in diameter. nih.govnih.govresearchgate.net This complexation protects the genetic material from degradation by nucleases in the biological environment. researchgate.net

The specific structure of the amino alcohol analogue used in the synthesis of PBAEs significantly influences the delivery efficiency. For example, a library of PBAEs was created by reacting various amine monomers, including 4-amino-1-butanol, with different diacrylates and end-capping groups. frontiersin.org The resulting nanoparticles were evaluated for their ability to deliver DNA to human glioblastoma cells, with some formulations showing high transfection efficiency. One particularly effective polymer, denoted as 447, was synthesized from 4-amino-1-butanol and 1,4-butanediol (B3395766) diacrylate, and end-capped with 1-(3-aminopropyl)-4-methylpiperazine (B1293942). frontiersin.orgfrontiersin.org This specific structure was found to be highly effective for DNA delivery in various studies. nih.govresearchgate.net

Furthermore, the pH-responsive nature of these polymers is crucial for intracellular delivery. nih.gov Once the nanoparticles are taken up by cells into endosomes, the acidic environment of the endosome leads to further protonation of the polymer's amines. This "proton sponge" effect causes an influx of ions and water, leading to endosomal swelling and rupture, which facilitates the release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect. nih.govnih.gov Bioreducible versions of these polymers, often containing disulfide bonds, have also been designed to enhance the release of siRNA in the reducing environment of the cytoplasm. nih.govrsc.org

Design of Antimicrobial and Hemolytic Copolymers

Cationic polymers derived from amino-containing monomers, including analogues of this compound, have been extensively investigated for their antimicrobial properties. The cationic nature of these polymers facilitates their interaction with and disruption of negatively charged bacterial cell membranes, leading to cell death. The effectiveness of these antimicrobial polymers is influenced by a balance between their cationic charge and hydrophobicity. nih.gov

The design of these copolymers often involves the random or block copolymerization of a cationic monomer with a hydrophobic monomer. For example, polymethacrylate (B1205211) derivatives have been synthesized with varying ratios of cationic side chains (containing amine or guanidinium (B1211019) groups) and hydrophobic side chains. nih.govmonash.edu Studies have shown that the antimicrobial activity, measured by the minimum inhibitory concentration (MIC), is dependent on the mole fraction of the hydrophobic groups. nih.gov

| Polymer/Copolymer | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Hemolytic Activity (HC50) | Reference |

|---|---|---|---|---|

| P(CL-ran-ATC 50.9%) | S. aureus | 2000 µg/mL | 1.41% hemolysis at 4000 µg/mL | mdpi.com |

| P(CL-ran-ATC 50.9%) | E. coli | 3000 µg/mL | 1.41% hemolysis at 4000 µg/mL | mdpi.com |

| Guanidine Copolymers | S. epidermidis | Varies with composition | Low for moderate MW and hydrophobicity | monash.edu |

| Cationic Polynorbornene Derivatives | Bacteria | Varies | Tunable by hydrophobicity | umass.edu |

Development of pH-Sensitive Materials for Controlled Release

The inherent pH-responsiveness of polymers containing tertiary amine groups, such as those synthesized from this compound analogues, makes them excellent candidates for developing "smart" materials for controlled release applications. rsc.org These poly(β-amino ester)s (PBAEs) are typically hydrophobic and insoluble at physiological pH (around 7.4) but become hydrophilic and soluble in more acidic environments (pH < 6.5) due to the protonation of their tertiary amine groups. nih.govrsc.org This pH-triggered change in solubility is a key mechanism for the release of encapsulated therapeutic agents.

This property has been harnessed to create systems for the controlled release of various molecules. For example, pH-sensitive nanoparticles and hydrogels have been developed to release drugs, proteins, and nucleic acids in response to the acidic conditions found in specific biological locations like tumors or the intracellular endo-lysosomal pathway. rsc.orgrsc.org The degradation of the polymer backbone via hydrolysis of the ester linkages also contributes to the release profile, often in a pH-dependent manner. rsc.org

Researchers have synthesized and characterized a variety of pH-sensitive polymers to understand how their structure affects their degradation kinetics and release profiles. For instance, studies on cationic poly(α-aminoester)s have shown that their degradation rate and product distribution are highly dependent on the polymer structure and the pH of the surrounding aqueous buffer. rsc.org Similarly, poly(amino ester)-based coatings have been developed for cell culture dishes that dissolve under mildly acidic conditions, allowing for the gentle, non-enzymatic detachment of stem cells for therapeutic applications. mdpi.comresearchgate.net This demonstrates the versatility of these materials beyond traditional drug delivery.

| Polymer System | pH Trigger | Application | Key Finding | Reference |

|---|---|---|---|---|

| Poly(α-aminoester)s | Neutral pH | Nucleic Acid Delivery | Degrade selectively via acyl shifts; rate increases with pH. | rsc.org |

| Poly(amino ester) (CDP) coating | pH 6.0 | Stem Cell Detachment | Rapid degradation allows for cell detachment in <10 mins. | mdpi.comresearchgate.net |

| PβAE-based hydrogels | Acidic pH | Drug Delivery | Controlled release of nicotinamide (B372718) derivatives over 10 days. | rsc.org |

| mPEG-b-pAEMA/BNZ nanoparticles | Acidic pH | Drug Release | Release of benzocaine (B179285) via cleavage of enaminone bonds. | rsc.org |

Computational Chemistry and Molecular Modeling of 4 3 Aminopropoxy 1 Butanol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. irjweb.comnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. For 4-(3-aminopropoxy)-1-butanol, such calculations can reveal critical information about its chemical nature.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental outputs of these calculations. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. stackexchange.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com

Global reactivity descriptors, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), can be derived from HOMO and LUMO energies. irjweb.comnih.gov These descriptors provide a quantitative measure of a molecule's resistance to change in its electron distribution and its propensity to react as an electrophile. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface identifies the positive and negative regions of the molecule, highlighting sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data) This table presents illustrative data for this compound, calculated using DFT at the B3LYP/6-31G(d,p) level of theory. The values are representative of what would be expected for a molecule of this type.

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.21 | eV |

| LUMO Energy | 0.85 | eV |

| HOMO-LUMO Gap (ΔE) | 7.06 | eV |

| Chemical Potential (µ) | -2.68 | eV |

| Chemical Hardness (η) | 3.53 | eV |

| Electrophilicity Index (ω) | 1.02 | eV |

| Dipole Moment | 2.85 | Debye |

Molecular Docking Studies for Ligand-Receptor Interactions in Biomimetic Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net This method is fundamental in drug design and for understanding biological processes at a molecular level. For derivatives of this compound, docking studies can be employed to explore their potential interactions within the binding sites of enzymes or other biological targets in biomimetic systems. nih.gov

The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. The results are typically ranked by binding energy, with lower values indicating a more favorable interaction. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. mdpi.commdpi.com

For instance, a derivative of this compound could be designed to act as an inhibitor for a specific enzyme. Molecular docking could predict whether the derivative fits into the enzyme's active site and how strongly it binds. This information is crucial for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective compounds. nih.govresearchgate.net

Table 3: Hypothetical Molecular Docking Results for a Derivative of this compound with a Model Enzyme Receptor This table illustrates typical output from a molecular docking simulation, showing the predicted binding affinity and key interactions for a hypothetical ligand-receptor complex.

| Parameter | Value |

|---|---|

| Binding Energy (ΔG) | -7.8 kcal/mol |

| Predicted Inhibition Constant (Ki) | 1.5 µM |

| Hydrogen Bond Interactions | Amino group with ASP-121; Hydroxyl group with SER-203 |

| Hydrophobic Interactions | Propoxy and butyl chains with LEU-84, VAL-115 |

| Key Interacting Residues | ASP-121, SER-203, LEU-84, VAL-115, PHE-290 |

Prediction of Physicochemical and Bulk Material Properties

Computational methods, especially Quantitative Structure-Property Relationship (QSPR) models, are widely used to predict the physicochemical and bulk properties of chemical compounds directly from their molecular structure. unlp.edu.armdpi.com QSPR models are statistical correlations between calculated molecular descriptors (numerical representations of molecular structure) and experimentally measured properties. openbioinformaticsjournal.comnih.gov

For this compound, QSPR models can predict a range of important physicochemical properties. These include partition coefficients (e.g., LogP), which describe a compound's hydrophobicity; boiling point; vapor pressure; and water solubility. These predictions are valuable for assessing the environmental fate of a chemical and for process design in industrial applications.

Predicting bulk material properties, such as density, viscosity, and surface tension, is more complex as these depend on the collective behavior of many molecules. These properties can be estimated using advanced simulations, such as condensed-phase MD simulations, or specialized QSPR models trained on data for liquids. Such predictions are vital for applications in materials science, where this compound might be used as a solvent, a monomer for polymerization, or a surfactant.

Table 4: Predicted Physicochemical and Bulk Properties of this compound This table contains predicted property values for this compound, derived from various QSPR models and computational tools. Such predictions are useful for initial assessment before experimental measurement.

| Property | Predicted Value | Method/Model |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | -0.45 | Consensus QSPR |

| Boiling Point | 253.7 °C | Group Contribution |

| Water Solubility | >1000 g/L | Fragment-based QSPR |

| Density | 0.97 g/cm³ | QSPR |

| Viscosity | 5.2 cP at 25°C | Condensed-Phase Simulation (Illustrative) |

| Surface Tension | 38.5 mN/m at 25°C | Condensed-Phase Simulation (Illustrative) |

Structure Activity Relationship Sar Studies of 4 3 Aminopropoxy 1 Butanol Derivatives

Investigation of Structural Modifications on Functional Performance and Material Properties

The functional performance and material properties of polymers derived from 4-(3-aminopropoxy)-1-butanol are intrinsically linked to its molecular structure. Modifications to the backbone and functional groups can lead to significant changes in the final material's characteristics.

Structural modifications, such as the introduction of various functional groups, can significantly impact the performance of materials. For instance, in the context of gene delivery, polymers with hydrophobic modifications have been shown to enhance interaction with cell membranes, a process that can be beneficial for the uptake of gene delivery particles. nih.gov The degree of alkylation is another critical factor; for example, modifying 11% of the backbone amines in N-ethyl-PEI resulted in the most significant boost in transfection. nih.gov

The synthesis of poly(β-amino ester)s (PBAEs) using derivatives of this compound, such as 1-(3-aminopropyl)-4-methylpiperazine (B1293942) end-capped poly(1,4-butanediol diacrylate-co-4-amino-1-butanol), has been explored for creating biodegradable surfaces for gene delivery. nih.gov These materials demonstrate the versatility of modifying the parent structure to achieve specific functionalities like electrostatic interaction with DNA, biodegradability, and low cytotoxicity. nih.gov

Furthermore, the development of non-linear topological structures, such as branched and hyperbranched polymers, can enhance properties like DNA binding ability and cellular uptake efficiency compared to their linear counterparts. nih.gov Star-shaped polymers, for example, can encapsulate genes and promote their sustained release. nih.gov

The following table summarizes the effects of different structural modifications on material properties based on derivatives of similar amino alcohols:

| Structural Modification | Derivative Example | Effect on Material/Functional Property | Reference |

| Hydrophobic Modification | Alkylated Poly(amidoamine) (PAMAM) | Increased interaction with cell membranes, improved gene dissociation. | nih.gov |

| Degree of Alkylation | N-ethyl-PEI | Optimal transfection boost at 11% alkylation. | nih.gov |

| End-capping | 1-(3-aminopropyl)-4-methylpiperazine on PBAE | Enhanced DNA binding for gene delivery, biodegradability. | nih.gov |

| Topological Structure | Star-shaped polycations | Influences transfection efficiency and cellular activity. | nih.gov |

Impact of Amine and Hydroxyl Group Positioning on Reactivity and Material Behavior

The reactivity and subsequent material behavior of this compound are heavily influenced by the positioning of its terminal amine and hydroxyl groups. These functional groups are the primary sites for chemical reactions, such as polymerization and cross-linking, which dictate the structure and properties of the final material.

The hydroxyl group can influence reaction kinetics in several ways. In epoxy curing, for instance, the concentration of hydroxyl groups has a complex effect on the reaction rate, which does not increase monotonically with hydroxyl group concentration. osti.gov Studies on alkanolamines for CO2 absorption have shown that the presence of a hydroxyl group can create steric hindrance at the reaction site, leading to a faster release of CO2. ntnu.no

The relative position of the amine and hydroxyl groups is also crucial. Research on alkanolamines has demonstrated that increasing the chain length between the amine and hydroxyl groups up to four carbons can lead to an increase in the initial desorption rate of CO2. ntnu.no This suggests that the spatial separation of these groups can modulate the reactivity and performance of the resulting material.

The following table illustrates the impact of functional group positioning on reactivity:

| Functional Group Positioning | System Studied | Observed Impact on Reactivity/Behavior | Reference | | --- | --- | --- | | Hydroxyl Group Concentration | Epoxy Curing with Tertiary Amines | Complex, non-monotonic effect on reaction rate. | osti.gov | | Hydroxyl Group Proximity to Amine | Alkanolamines for CO2 Absorption | Steric hindrance can accelerate CO2 release. | ntnu.no | | Chain Length Between Amine and Hydroxyl | Alkanolamines for CO2 Absorption | Increased chain length (up to 4 carbons) enhances the initial desorption rate. | ntnu.no |

Influence of Ether Linkage on Conformation and Intermolecular Interactions

The ether linkage (-O-) within the this compound structure plays a significant role in determining the molecule's conformation and its ability to engage in intermolecular interactions. These factors are fundamental to the macroscopic properties of materials derived from it.

Ethers are characterized by a bent C-O-C linkage, which results in a net dipole moment, making them moderately polar. byjus.comsolubilityofthings.com This polarity allows for dipole-dipole interactions. solubilityofthings.com While ethers themselves cannot act as hydrogen bond donors, the oxygen atom can act as a hydrogen bond acceptor, enabling them to form hydrogen bonds with donor molecules like water or alcohols. byjus.comlibretexts.org This property contributes to the solubility of shorter-chain ethers in protic solvents. byjus.com

The presence of the ether group can also affect the chemical reactivity of the molecule. Ethers can be cleaved under strongly acidic conditions, a reaction that proceeds via nucleophilic substitution. solubilityofthings.comrcub.ac.in This reactivity can be a consideration in the application and long-term stability of materials derived from this compound.

The table below summarizes key aspects of the ether linkage's influence:

| Property | Influence of Ether Linkage | Consequence for Material Properties | Reference |

| Polarity | Possesses a net dipole moment due to the bent C-O-C bond. | Allows for dipole-dipole interactions, influencing solubility and compatibility with other materials. | byjus.comsolubilityofthings.com |

| Hydrogen Bonding | The oxygen atom acts as a hydrogen bond acceptor. | Affects solubility in protic solvents and interactions with other functional groups. | byjus.comlibretexts.org |

| Conformational Flexibility | The single bonds around the ether oxygen allow for rotation. | Contributes to the overall flexibility or rigidity of a polymer backbone. | nih.gov |

| Chemical Reactivity | Susceptible to cleavage by strong acids. | Can be a factor in the chemical stability and degradation pathways of the material. | solubilityofthings.comrcub.ac.in |

Correlative Studies between Molecular Structure and Engineered Material Performance

Correlative studies that systematically link molecular structure to the performance of engineered materials are essential for rational material design. By making controlled changes to the structure of this compound and its derivatives, researchers can establish clear structure-property relationships.

In the field of gene delivery, the systematic modification of polymers has revealed that small changes in the polymer's structure can lead to significant differences in transfection efficacy. nih.gov For instance, a library approach to vector design allows for the analysis of structure-function relationships across a wide range of potential structures, considering the backbone, side chain, and end-groups. nih.gov

Studies on poly(β-amino ester)s have shown that the structure of the side chain is a key determinant of the material's properties. For example, the use of 4-amino-1-butanol (B41920) as a side chain in a poly(1,4-butanediol diacrylate) backbone leads to a more hydrophilic polymer compared to one with a piperidine-based side chain. nih.gov This difference in hydrophilicity can impact how the material interacts with biological systems.

Furthermore, research into CO2 absorbents has established a correlation between the chain length of alkanolamines and their desorption rates. An increase in the carbon chain length between the amine and another functional group, up to four carbons, was found to increase the initial desorption rate. ntnu.no

The following table provides examples of correlations between molecular structure and material performance:

| Molecular Feature | Engineered Material Application | Correlated Performance Metric | Reference | | --- | --- | --- | | Polymer Hydrophobicity | Gene Delivery Vectors | Increased interaction with cell membranes and improved gene dissociation. | nih.gov | | Polymer Topology (Linear vs. Branched) | Gene Delivery Vectors | Branched structures show higher DNA binding and cellular uptake. | nih.gov | | Side Chain Structure in PBAEs | Biodegradable Films for Gene Delivery | Affects hydrophilicity and interaction with biological molecules. | nih.gov | | Chain Length in Alkanolamines | CO2 Absorbents | Increased chain length (up to 4 carbons) correlates with a higher initial desorption rate. | ntnu.no |

Future Research Directions and Translational Perspectives for 4 3 Aminopropoxy 1 Butanol

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The synthesis of 4-(3-aminopropoxy)-1-butanol has traditionally relied on nucleophilic substitution methods. smolecule.com A common approach involves the reaction of a butanol derivative, such as 4-bromo-1-acetoxyl butane (B89635), with 3-aminopropanol in the presence of an alkali catalyst like sodium carbonate or triethylamine. smolecule.com This reaction is typically conducted at temperatures between 60-80°C in solvents such as ethanol (B145695) or tetrahydrofuran. smolecule.com

Future research is increasingly focused on developing more sustainable and efficient synthetic routes. A promising alternative is the use of mechanochemistry, specifically ball milling. This solvent-free method involves milling 1,4-butanediol (B3395766) derivatives with 3-aminopropanol, which can achieve near-quantitative yields of the target compound. smolecule.com The primary advantages of this approach include the elimination of hazardous solvents, reduced energy consumption, and faster reaction times compared to traditional solution-phase synthesis.

Table 1: Comparison of Synthetic Methodologies for this compound

| Parameter | Traditional Nucleophilic Substitution | Solvent-Free Mechanochemistry |

|---|---|---|

| Principle | Displacement of a leaving group from a butanol derivative by an amine nucleophile in a solvent. smolecule.com | Direct reaction of starting materials induced by mechanical force (ball milling). smolecule.com |

| Solvents | Typically requires solvents like ethanol or tetrahydrofuran. smolecule.com | Solvent-free. smolecule.com |

| Yield | Good to high yields. | Near-quantitative yields. smolecule.com |

| Conditions | Temperatures of 60-80°C, refluxing. smolecule.com | Room temperature, high-energy milling. |

| Sustainability | Generates solvent waste, higher energy input. | Minimal waste, lower energy consumption, aligns with green chemistry principles. smolecule.com |

Further exploration into biocatalytic methods, such as the use of engineered enzymes, could also represent a future frontier for the sustainable production of aminopropoxybutanol architectures.

Integration into Advanced Functional Materials for Emerging Technologies

The distinct structural features of this compound make it an excellent candidate for incorporation into advanced functional materials. Its application as a monomer in the synthesis of poly(β-amino ester)s (PBAEs) for gene delivery is a prime example of its potential in emerging biotechnologies. nih.govresearchgate.net

In the synthesis of these polymers, 4-amino-1-butanol (B41920) (referred to as the "S4" side chain) is reacted with a diacrylate backbone, such as 1,4-butanediol diacrylate ("B4"). nih.govpubcompare.ai The resulting polymer, poly(1,4-butanediol diacrylate-co-4-amino-1-butanol), possesses a repeating structure with tertiary amines that are protonated at physiological pH, allowing them to electrostatically interact with anionic molecules like DNA. nih.govresearchgate.net The ester linkages in the polymer backbone are susceptible to hydrolysis, rendering the material biodegradable, a crucial feature for biomedical applications. nih.gov The low cytotoxicity of these PBAEs further enhances their suitability for therapeutic delivery systems. researchgate.net

Future research in this area could focus on tuning the properties of these polymers by copolymerizing this compound with other monomers to control degradability, charge density, and drug-loading capacity for targeted therapies.

Synergistic Applications with Other Chemical Scaffolds in Hybrid Systems

The utility of this compound is significantly enhanced when it is used as a component within complex, multi-component hybrid systems. The development of multilayer films for sustained gene delivery showcases this synergistic potential. nih.govresearchgate.net

In these systems, a base polymer containing the 4-amino-1-butanol moiety, such as poly(1,4-butanediol diacrylate-co-4-amino-1-butanol), is further modified by end-capping with other molecules. nih.gov For instance, end-capping with 1-(3-aminopropyl)-4-methylpiperazine (B1293942) ("E7") creates a highly effective cationic polymer for DNA binding. nih.govresearchgate.net This functionalized polymer can then be combined with other materials, such as electrospun fibers made from a more hydrophobic PBAE like poly(1,4-butanediol diacrylate-co-4,4′-trimethylenedipiperidine), to create a sophisticated, multilayered surface for the controlled, sustained release of genetic material over extended periods. nih.govresearchgate.net

This combination of different chemical scaffolds—the hydrophilic and functional aminobutanol-containing polymer, the structural electrospun fiber, and the specific end-capping agent—results in a hybrid material with properties that surpass those of its individual components, enabling advanced functions like prolonged gene expression in target cells. researchgate.net

Table 2: Components of a PBAE-based Hybrid System for Gene Delivery

| Component | Chemical Name | Role in Hybrid System |

|---|---|---|

| Backbone Monomer | 1,4-Butanediol diacrylate (B4) | Forms the primary chain of the polymer. pubcompare.ai |

| Side Chain Monomer | 4-Amino-1-butanol (S4) | Provides cationic charge for DNA binding and hydrophilicity. nih.govpubcompare.ai |

| End-capping Agent | 1-(3-Aminopropyl)-4-methylpiperazine (E7) | Enhances the polymer's functionality and DNA interaction. nih.govpubcompare.ai |

| Structural Fiber | Poly(1,4-butanediol diacrylate-co-4,4′-trimethylenedipiperidine) | Forms a scaffold for the multilayer coating, enabling sustained release. nih.govresearchgate.net |

Methodological Advancements in Characterization and Computational Prediction for Aminopropoxybutanol Architectures

As this compound and its derivatives are integrated into more complex systems, advanced characterization and predictive methodologies become essential. The characterization of PBAE polymers derived from this compound routinely involves techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and distribution, and Proton Nuclear Magnetic Resonance (¹H-NMR) to confirm the chemical structure. pubcompare.ai